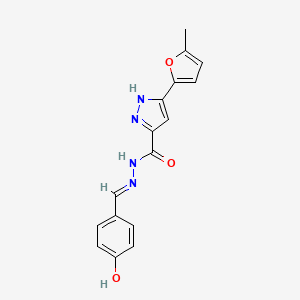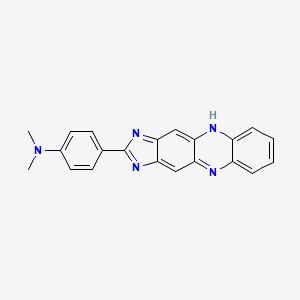![molecular formula C24H19F3N2O3 B11982945 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 6553-09-9](/img/structure/B11982945.png)
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzyloxy and phenoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the benzyloxy and phenoxy groups can modulate its reactivity and selectivity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(benzyloxy)-2-[1-methyl-4-phenoxy-1H-pyrazol-3-yl]phenol: Lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(methyl)-1H-pyrazol-3-yl]phenol: The methyl group replaces the trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol makes it unique compared to similar compounds. This group enhances the compound’s stability, binding affinity, and overall reactivity, making it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
6553-09-9 |
|---|---|
Molekularformel |
C24H19F3N2O3 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[1-methyl-4-phenoxy-5-(trifluoromethyl)pyrazol-3-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C24H19F3N2O3/c1-29-23(24(25,26)27)22(32-17-10-6-3-7-11-17)21(28-29)19-13-12-18(14-20(19)30)31-15-16-8-4-2-5-9-16/h2-14,30H,15H2,1H3 |
InChI-Schlüssel |
JSCHWDFVVMEXNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(hexylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982870.png)
![Ethyl 5-[2-(5-ethyl-2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate](/img/structure/B11982871.png)


![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11982879.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11982881.png)


![N-(3-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982911.png)




![N-(2-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11982960.png)
